molecular formula C10H11NO2S B13178223 2-Methyl-5-(methylsulfonyl)-2H-indole

2-Methyl-5-(methylsulfonyl)-2H-indole

Cat. No.: B13178223
M. Wt: 209.27 g/mol
InChI Key: RPWWYJXYELGRGJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)-2H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in various fields, including medicinal chemistry, due to their presence in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 2-position and a methylsulfonyl group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfonyl)-2H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfonyl)-2H-indole undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products Formed

    Oxidation: 2-Methyl-5-(carboxyl)-2H-indole

    Reduction: 2-Methyl-5-(methylthio)-2H-indole

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-(methylsulfonyl)-2H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfonyl)-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(methylsulfonyl)-2H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-methyl-5-methylsulfonyl-2H-indole

InChI

InChI=1S/C10H11NO2S/c1-7-5-8-6-9(14(2,12)13)3-4-10(8)11-7/h3-7H,1-2H3

InChI Key

RPWWYJXYELGRGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C2C=C(C=CC2=N1)S(=O)(=O)C

Origin of Product

United States

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